amine CAS No. 1369043-58-2](/img/structure/B3236430.png)

[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine

Overview

Description

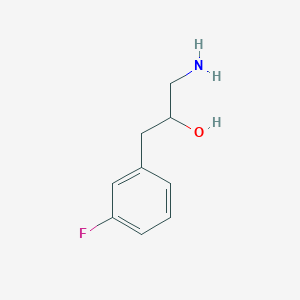

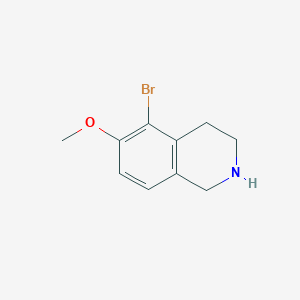

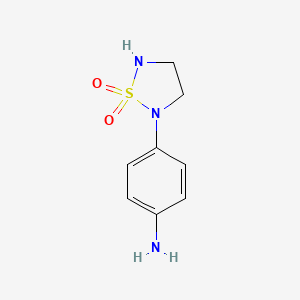

2-(6-fluoro-1H-indol-3-yl)ethylamine is a chemical compound with the CAS Number: 1369043-58-2 . It has a molecular weight of 192.24 . The IUPAC name for this compound is N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-N-methylamine .

Molecular Structure Analysis

The InChI code for2-(6-fluoro-1H-indol-3-yl)ethylamine is 1S/C11H13FN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

2-(6-fluoro-1H-indol-3-yl)ethylamine is an oil at room temperature .

Scientific Research Applications

Neuropharmacology

“2-(6-fluoro-1H-indol-3-yl)ethylamine” is also known as Idalopirdine . It is an orally available, and potent antagonist of the serotonin 6 (5-HT6) receptor . It has been reported to be highly selective over other G-protein coupled receptors . This makes it a potential candidate for research in neuropharmacology, particularly in the study of serotonin receptors and their role in neurological disorders.

Drug Development

The compound’s high selectivity for the 5-HT6 receptor over other G-protein coupled receptors makes it a potential candidate for drug development. It could be used in the development of new drugs aimed at treating disorders related to the serotonin system, such as depression, anxiety, and schizophrenia.

Organic Synthesis

“2-(6-fluoro-1H-indol-3-yl)ethylamine” can be synthesized through the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method of synthesis could be used in research focused on developing new methods of organic synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . While “2-(6-fluoro-1H-indol-3-yl)ethylamine” is not directly mentioned in this context, the principles of the SM cross-coupling reaction could potentially be applied to this compound, opening up new avenues for research.

Environmental Impact Studies

Given that “2-(6-fluoro-1H-indol-3-yl)ethylamine” is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , it could be used in environmental impact studies. Researchers could study its behavior in different environmental conditions and its potential effects on various ecosystems.

Safety and Hazards

The safety information for 2-(6-fluoro-1H-indol-3-yl)ethylamine indicates that it has the GHS05 and GHS07 pictograms . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds due to the presence of a carboxamide moiety . This interaction often inhibits the activity of the target enzymes or proteins .

Biochemical Pathways

Indole derivatives have been reported to affect a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSLLTXPGFQNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)

![2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3236369.png)

![[4-(Trifluoromethyl)pyrimidin-5-yl]methanamine](/img/structure/B3236411.png)

![6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3236413.png)